Regioselective Allylic Bromination of Methylenecyclohexane
In the allylic bromination of methylenecyclohexane with N-bromosuccinimide (NBS), 1-(Bromomethyl)cyclohexene is obtained as the major product, while 1-bromo-2-methylenecyclohexane is a minor byproduct [1]. This outcome is attributed to the formation of a more stable trisubstituted alkene, which is thermodynamically favored . Although a precise isomeric ratio is not consistently reported in primary literature, the preferential formation of the 1-isomer is well-established and supported by mechanistic analysis .
| Evidence Dimension | Regioselectivity in allylic bromination |
|---|---|
| Target Compound Data | Major product |
| Comparator Or Baseline | 1-bromo-2-methylenecyclohexane (minor product) |
| Quantified Difference | Preferential formation; exact ratio not reported |
| Conditions | Reaction of methylenecyclohexane with NBS in CCl4 under radical initiator (e.g., UV light) |
Why This Matters
This ensures that procurement of 1-(Bromomethyl)cyclohexene delivers the primary allylic bromide product required for subsequent transformations, avoiding the need for separation from its isomer.
- [1] CHE2613 S2 2016 Assignment 1: Organic Reactions & Mechanisms. Studocu. 2018. View Source
